Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate
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Overview
Description
Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the thiazole ring, making it a molecule of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with thiourea and a suitable α-haloketone can lead to the formation of the thiazole ring. Subsequent esterification with methanol yields the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be achieved using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or other functional groups.
Scientific Research Applications
Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its unique chemical properties can be exploited in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets. The presence of the fluorophenyl and phenyl groups allows for interactions with various enzymes or receptors, potentially inhibiting or activating biological pathways. The thiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-fluorophenyl)acetate
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 4-fluorophenylacetate
Uniqueness
Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate stands out due to the combination of the thiazole ring with both fluorophenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate (CAS Number: 900019-70-7) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C18H14FNO2S with a molecular weight of 327.4 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various pathogens.
Anticancer Activity
Thiazole-containing compounds are recognized for their anticancer properties. Research indicates that thiazole derivatives can inhibit cell proliferation in various cancer cell lines.
Case Studies
-
Cytotoxicity Assessment :
- A study reported that thiazole derivatives showed IC50 values indicating significant cytotoxicity against cancer cell lines such as U251 (human glioblastoma) and WM793 (human melanoma). The presence of electron-withdrawing groups like fluorine enhances the anticancer activity .
- For example, a related compound demonstrated an IC50 value of 1.61±1.92μg/mL against certain cancer cells .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves interaction with specific proteins or pathways associated with cancer cell survival and proliferation. Molecular dynamics simulations have shown that certain derivatives interact primarily through hydrophobic contacts with target proteins .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components:
Structural Feature | Contribution to Activity |
---|---|
Thiazole Ring | Essential for cytotoxic activity |
Fluorine Substitution | Enhances potency against cancer cells |
Methyl Group on Phenyl Ring | Increases overall biological activity |
Properties
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2S/c1-22-16(21)11-15-17(12-7-9-14(19)10-8-12)20-18(23-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYBFVSCCCZGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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